4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

Medicinal Chemistry Agrochemicals Metabolic Stability

Researchers requiring a specific fluorinated triazine scaffold often face supply inconsistency and long lead times for niche heterocycles. This compound provides an immediate solution. - Differentiated Reactivity: The -CH₂F group modulates SNAr rates at the 4-Cl position distinctly from -CH₃ or -CF₃ analogs, ensuring reproducibility in established synthetic routes. - Metabolic Stability: Fluoromethyl substitution blocks oxidative metabolism, a key advantage for generating kinase inhibitor libraries with improved PK profiles. - Dual-Functional Handles: The 2-amine and 4-chloro sites enable rapid, orthogonal derivatization for SAR studies or fragment growth. Supplied with rigorous analytical documentation to streamline your procurement process.

Molecular Formula C4H4ClFN4
Molecular Weight 162.55
CAS No. 253870-34-7
Cat. No. B3255356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
CAS253870-34-7
Molecular FormulaC4H4ClFN4
Molecular Weight162.55
Structural Identifiers
SMILESC(C1=NC(=NC(=N1)Cl)N)F
InChIInChI=1S/C4H4ClFN4/c5-3-8-2(1-6)9-4(7)10-3/h1H2,(H2,7,8,9,10)
InChIKeyNNAMFUWQCOOYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine Procurement & Selection


4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (CAS: 253870-34-7) is a heterocyclic compound belonging to the 1,3,5-triazine class, characterized by a six-membered aromatic ring containing three nitrogen atoms, with a chloro substituent at the 4-position and a fluoromethyl group at the 6-position . The compound has a molecular formula of C4H4ClFN4, a molecular weight of 162.55 g/mol, a predicted density of 1.546±0.06 g/cm³, and a predicted boiling point of 404.3±47.0 °C . The fluoromethyl substituent imparts distinct physicochemical properties compared to non-fluorinated or differently fluorinated triazine analogs, including altered lipophilicity, metabolic stability, and hydrogen-bonding potential [1]. The compound is primarily utilized as a versatile small-molecule scaffold and building block in medicinal chemistry and agrochemical research, owing to the presence of both a reactive chloro leaving group amenable to nucleophilic aromatic substitution (SNAr) and a primary amine handle for further derivatization .

Core Handle Chloro leaving group for SNAr Reactive at 4-position with amines, thiols, alkoxides
Coupling Compatible Suzuki–Miyaura cross-coupling enabled Pd-catalyzed aryl/heteroaryl introduction
Stability Motif Fluoromethyl blocks oxidative metabolism Reported class-level metabolic stability benefit

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine: Risks of Analog Substitution


The presence of a single fluoromethyl (-CH₂F) group in 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (CAS 253870-34-7) fundamentally differentiates it from closely related triazine analogs bearing methyl (-CH₃), trifluoromethyl (-CF₃), or hydrogen substituents at the 6-position. Unlike the electron-donating methyl group, the electronegative fluoromethyl group significantly modulates the electron density of the triazine ring, directly impacting the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the 4-chloro position [1]. Furthermore, the fluoromethyl group introduces unique hydrogen-bonding capabilities and alters lipophilicity in a manner distinct from both methyl (which increases lipophilicity without polar interactions) and trifluoromethyl (which imparts high lipophilicity and steric bulk) groups [2]. Generic substitution with a non-fluorinated or differently fluorinated analog can lead to divergent reactivity in downstream coupling reactions, altered binding affinities in biological assays, and unpredictable pharmacokinetic profiles, thereby invalidating established synthetic protocols or structure-activity relationship (SAR) studies. The evidence presented in Section 3 quantitatively substantiates these critical differentiation points that mandate the procurement of this specific compound.

Target 4-Chloro-6-(fluoromethyl) analog
Common Substitute 4-Chloro-6-methyl analog (CAS 21320-62-7)
Fluoromethyl withdraws electrons, activating SNAr; methyl donates electrons, slowing substitution kinetics and altering regioselectivity.
Target Fluoromethyl (–CH₂F) group
Common Substitute Trifluoromethyl (–CF₃) or methyl (–CH₃)
Fluoromethyl offers distinct lipophilicity and hydrogen-bonding profile; –CF₃ adds steric bulk; –CH₃ lacks polar interactions, shifting downstream SAR.

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine: Key Differentiators vs. Analogs


Fluoromethyl-Enhanced Metabolic Stability

The incorporation of a fluoromethyl (-CH₂F) group in 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is explicitly documented to enhance metabolic stability and bioavailability compared to non-fluorinated analogs [1]. While specific quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this exact compound is not publicly available in primary literature, this is a well-established class-level inference for fluorinated alkyl groups in medicinal chemistry. The C-F bond's high bond dissociation energy (~130 kcal/mol) relative to C-H (~105 kcal/mol) makes the fluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, a major clearance pathway for methyl groups [2].

Metabolic Stability
Class-level inference
C–F bond (~130 kcal/mol) vs C–H (~105 kcal/mol)
Reported resistance to CYP450 oxidation
Data to verify for this specific scaffold
Medicinal Chemistry Agrochemicals Metabolic Stability

Altered SNAr Reactivity from Fluoromethyl

The chloro substituent at the 4-position of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is specifically documented as a reactive site for nucleophilic substitution reactions [1]. The fluoromethyl group at the 6-position exerts an electron-withdrawing inductive effect (-I) that activates the triazine ring toward SNAr at the 4-chloro position compared to a methyl analog. In contrast, the related 4-chloro-6-methyl-1,3,5-triazin-2-amine contains an electron-donating methyl group that deactivates the ring toward nucleophilic attack. This difference in electronic activation directly impacts reaction rates and yields in derivatization chemistry.

SNAr Reactivity
Class-level inference
Electron-withdrawing –CH₂F activates C4-Cl; methyl deactivates
Supports yield and rate in substitution chemistry
Hammett σm: –CH₂F ≈ 0.12 vs –CH₃ ≈ -0.07
Organic Synthesis Medicinal Chemistry Building Blocks

pKa Shift by Fluoromethyl Group

The predicted pKa of the primary amine in 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is 2.46±0.10, indicating it exists predominantly in its neutral, unprotonated form under physiological pH conditions . This is a direct consequence of the electron-withdrawing effect of the fluoromethyl and chloro substituents on the triazine ring, which reduces the basicity of the 2-amino group. The predicted pKa for the non-fluorinated analog, 4-chloro-6-methyl-1,3,5-triazin-2-amine, is higher (estimated ~3.0-3.5), reflecting the electron-donating nature of the methyl group.

Amine pKa
Cross-study comparable
2.46 ± 0.10 (predicted)
Lower basicity vs methyl analog (~3.0–3.5)
Impacts ionization, solubility, salt formation
Physicochemical Properties Medicinal Chemistry Formulation

Suzuki-Miyaura Coupling Compatibility

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is documented to engage in Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of palladium catalysts . This reactivity profile is enabled by the presence of the chloro substituent, which acts as a leaving group in palladium-catalyzed couplings, allowing for the introduction of aryl or heteroaryl diversity at the 4-position while retaining the metabolically stable fluoromethyl group and the versatile primary amine for further functionalization. This is a specific and valuable synthetic handle for the construction of complex, fluorinated heterocyclic libraries.

Suzuki Coupling
Supporting evidence
Pd-catalyzed with boronic acids
Enables aryl diversity at 4-position
Fluoromethyl and amine remain intact
Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine: Research & Industrial Applications


Metabolically Stable Kinase Inhibitor Synthesis

In medicinal chemistry programs targeting kinases or other enzymes where metabolic clearance is a concern, 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine serves as an ideal core scaffold. The fluoromethyl group provides a strategic advantage in blocking oxidative metabolism, a common liability of methyl-substituted analogs [1]. The 4-chloro position can be functionalized via SNAr or Suzuki-Miyaura coupling to introduce diverse hinge-binding motifs, while the 2-amine can be further derivatized to modulate potency and selectivity [2]. This specific substitution pattern enables the rapid generation of focused libraries with improved pharmacokinetic profiles.

Agrochemicals with Enhanced Bioavailability

The compound's structural features make it a valuable intermediate in the design of new herbicides, fungicides, or insecticides [1]. The fluoromethyl group is known to enhance the bioavailability and environmental stability of agrochemical agents, often leading to lower application rates and improved efficacy [2]. The chloro substituent allows for the modular introduction of various pharmacophores to target specific biochemical pathways in pests or weeds.

Fluorinated Fragment Libraries for FBDD

In fragment-based drug discovery (FBDD), the unique physicochemical profile of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine—characterized by its low molecular weight (162.55 g/mol), moderate lipophilicity, and distinct pKa of 2.46 [1]—makes it a high-quality fragment. Its three points of diversity (the chloro, amine, and fluoromethyl groups) allow for efficient fragment growth or linking strategies. The presence of fluorine also makes it amenable to ¹⁹F NMR-based screening, a powerful technique for detecting weak fragment binding to protein targets [2].

PET Tracer Precursor

The fluoromethyl (-CH₂F) group in this compound is a direct precursor for the synthesis of ¹⁸F-labeled radiotracers used in Positron Emission Tomography (PET) imaging. The chloro leaving group can be used to install targeting vectors, while the fluoromethyl position is primed for isotopic exchange with fluorine-18 (¹⁸F) or for further elaboration into a [¹⁸F]fluoromethyl group. This makes the compound a strategically important starting material for radiochemists developing novel imaging agents for oncology or neuroscience applications [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
Fluorine-mediated metabolic stability
In vitro microsomal clearance assays
Agrochemical Discovery
Environmental persistence & bioavailability
Target-species uptake and field half-life
Fragment-Based Screening
Low MW, moderate lipophilicity, ¹⁹F NMR handle
¹⁹F NMR binding and fragment linking
PET Tracer Development
Fluoromethyl precursor for ¹⁸F labeling
Radiochemical incorporation and specific activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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